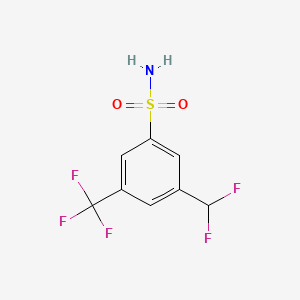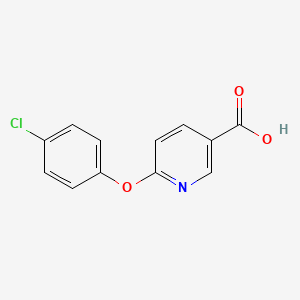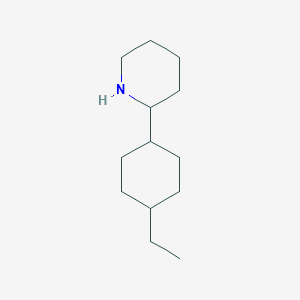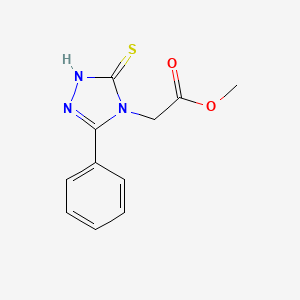
(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine typically involves the protection of the amino group of l-leucyl-l-alanine with the Fmoc group. This can be achieved through the reaction of l-leucyl-l-alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reaction with nucleophiles to replace the Fmoc group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling: HBTU or DIC in the presence of a base like DIPEA in DMF.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Deprotection: l-leucyl-l-alanine.
Coupling: Extended peptide chains.
Substitution: Substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The primary mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-threonine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is unique due to its specific amino acid sequence, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides and proteins.
Eigenschaften
Molekularformel |
C24H28N2O5 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-14(2)12-21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-,21-/m0/s1 |
InChI-Schlüssel |
ARLNPNXAFZGRDL-BTYIYWSLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















